



# Application Notes and Protocols for Treating NSCLC Cell Lines with Abivertinib Maleate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Abivertinib maleate |           |
| Cat. No.:            | B10860127           | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Abivertinib maleate (also known as Avitinib maleate or AC0010) is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high selectivity for mutant EGFR, including the sensitizing L858R mutation and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[1][2][3] This makes it a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring these specific mutations. The NCI-H1975 cell line, which expresses both the L858R and T790M EGFR mutations, is a widely used in vitro model to study the efficacy of third-generation EGFR inhibitors like Abivertinib.[1][3][4]

These application notes provide detailed protocols for treating NSCLC cell lines, such as NCI-H1975, with **Abivertinib maleate** and assessing its effects on cell viability, EGFR signaling, and apoptosis.

## **Mechanism of Action**

Abivertinib selectively and irreversibly binds to the kinase domain of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways.[1][3][5]



## **Data Presentation**

## Table 1: In Vitro Inhibitory Activity of Abivertinib Maleate

| Cell Line      | EGFR Mutation Status | IC50 (nM) - Cell<br>Viability/Phosphory<br>lation                                            | Reference |
|----------------|----------------------|----------------------------------------------------------------------------------------------|-----------|
| NCI-H1975      | L858R/T790M          | 7.3 (EGFR phosphorylation)                                                                   | [1][6][7] |
| NIH/3T3_TC32T8 | Mutant EGFR          | 2.8 (EGFR phosphorylation)                                                                   | [1][6][7] |
| A431           | Wild-type EGFR       | >835 (EGFR<br>phosphorylation,<br>calculated from 115-<br>fold selectivity vs NCI-<br>H1975) | [1][3][6] |

# **Table 2: Enzymatic Inhibitory Activity of Abivertinib**

**Maleate** 

| Target         | IC50 (nM) | Reference |
|----------------|-----------|-----------|
| EGFR L858R     | 0.18      | [1][6]    |
| EGFR T790M     | 0.18      | [1][6]    |
| Wild-type EGFR | 7.68      | [1][6]    |

# **Mandatory Visualizations**





EGFR Signaling Pathway and Abivertinib Inhibition

Click to download full resolution via product page

Caption: EGFR signaling pathway and its inhibition by Abivertinib maleate.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating Abivertinib's effects.

# Experimental Protocols Protocol 1: Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing NSCLC cell lines like NCI-H1975.

#### Materials:

NCI-H1975 cell line



- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Incubation: Culture NCI-H1975 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cells once with PBS.
- Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
- Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension.
- Centrifuge the cell suspension at 1000 rpm for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Seed the cells into new flasks at the desired density.

## **Protocol 2: Cell Viability (MTT) Assay**

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with **Abivertinib maleate**.[8][9][10]



#### Materials:

- NCI-H1975 cells
- 96-well plates
- Abivertinib maleate stock solution (e.g., 10 mM in DMSO)
- Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Cell Seeding: Seed 5,000-10,000 NCI-H1975 cells per well in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of Abivertinib maleate in complete growth medium (e.g., 0-1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest Abivertinib treatment). Replace the medium in the wells with the drugcontaining medium.
- Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the log of the Abivertinib concentration to determine the IC50 value using appropriate software.[9][11]

## **Protocol 3: Western Blot Analysis for EGFR Signaling**

This protocol is used to detect the expression and phosphorylation status of proteins in the EGFR signaling pathway after Abivertinib treatment.[5][12][13]

#### Materials:

- NCI-H1975 cells
- · 6-well plates
- Abivertinib maleate
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (5% BSA or non-fat dry milk in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection system

#### Procedure:

• Cell Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Abivertinib for a specified time (e.g., 2-24 hours).



- Protein Extraction: Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[5][13]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][13]
- SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
   After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[5]
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[5]
  - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection system.
- Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[5][13]

## Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the percentage of apoptotic and necrotic cells following Abivertinib treatment using flow cytometry.[8][14][15]

## Materials:

- NCI-H1975 cells
- 6-well plates
- Abivertinib maleate



- · Annexin V-FITC and Propidium Iodide (PI) staining kit
- 1X Annexin V binding buffer
- Flow cytometer

#### Procedure:

- Cell Treatment: Seed NCI-H1975 cells in 6-well plates and treat with desired concentrations
  of Abivertinib for a specified time (e.g., 48 hours).
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
- Washing: Wash the collected cells twice with cold PBS by centrifuging at 1000 rpm for 5 minutes.[14][15]
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[8][14]
- Analysis: Analyze the stained cells immediately using a flow cytometer.
  - Live cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. medchemexpress.com [medchemexpress.com]

## Methodological & Application





- 2. What is Avitinib Maleate used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Treating NSCLC Cell Lines with Abivertinib Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860127#treating-nsclc-cell-lines-e-g-nci-h1975-with-abivertinib-maleate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com